molecular formula C13H16O2 B14246217 propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate CAS No. 474955-37-8

propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate

Cat. No.: B14246217
CAS No.: 474955-37-8
M. Wt: 204.26 g/mol
InChI Key: FDQAUEOMWMJQSX-NEPJUHHUSA-N
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Description

Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by a cyclopropane ring substituted with a phenyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.

Scientific Research Applications

Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (1R,2R)-2-phenylcyclopropane-1-carboxylate: A stereoisomer with different spatial arrangement.

    Propan-2-yl (1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylate: A derivative with a methyl-substituted phenyl group.

    Propan-2-yl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate: A derivative with a chloro-substituted phenyl group.

Uniqueness

Propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

474955-37-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

propan-2-yl (1S,2S)-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-9(2)15-13(14)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-,12+/m1/s1

InChI Key

FDQAUEOMWMJQSX-NEPJUHHUSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

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